molecular formula C8H6N2O B1269502 4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-10-9

4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1269502
Key on ui cas rn: 23443-10-9
M. Wt: 146.15 g/mol
InChI Key: NYJWYCAHJRGKMI-UHFFFAOYSA-N
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Patent
US08754089B2

Procedure details

A mixture of 6-bromopurine (0.02040 g, 0.1025 mmol), 2-(aminomethyl)-3-(3-fluorophenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.02420 g, 0.08542 mmol), and DIEA (0.04464 mL, 0.2563 mmol) in 1-butanol (2.000 mL) was stirred at 110° C. After 18 h, the mixture was removed from the heat and concd under reduced pressure. The crude mixture was purified by revered-phase semi-prep HPLC using 20-70% gradient of CH3CN (0.1% of TFA) in water (0.1% of TFA) over 40 min as eluent. The acetonitrile was concd under reduced pressure and to the remaining acidic aq layer was added satd NaHCO3 to neutralize the TFA salt. The resulting precipitate was collected by filtration and washed with water to give 3-(3-fluorophenyl)-6-methyl-249H-purin-6-ylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 12.87 (1 H, s), 8.07-8.16 (2 H, m), 7.68 (1 H, dd, J=9.0, 7.0 Hz), 7.55 (1 H, s), 7.39-7.51 (2 H, m), 7.24-7.31 (2 H, m), 7.15-7.23 (1 H, m), 6.92-7.00 (1 H, m), 4.51 (2 H, br. s.), 2.92 (3 H, s); Mass Spectrum (ESI) m/e=402.1 (M+1).
Quantity
0.0204 g
Type
reactant
Reaction Step One
Name
2-(aminomethyl)-3-(3-fluorophenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0.0242 g
Type
reactant
Reaction Step One
Name
Quantity
0.04464 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1N=CN=C2C=1NC=N2.NC[C:13]1[N:14]=[C:15]2[CH:30]=[CH:29][CH:28]=[C:27](C)[N:16]2[C:17](=[O:26])[C:18]=1C1C=CC=C(F)C=1.CCN(C(C)C)C(C)C>C(O)CCC>[N:14]1[CH:13]=[CH:18][C:17](=[O:26])[N:16]2[CH:27]=[CH:28][CH:29]=[CH:30][C:15]=12

Inputs

Step One
Name
Quantity
0.0204 g
Type
reactant
Smiles
BrC1=C2NC=NC2=NC=N1
Name
2-(aminomethyl)-3-(3-fluorophenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0.0242 g
Type
reactant
Smiles
NCC=1N=C2N(C(C1C1=CC(=CC=C1)F)=O)C(=CC=C2)C
Name
Quantity
0.04464 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by revered-phase semi-prep HPLC
CUSTOM
Type
CUSTOM
Details
over 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
was added satd NaHCO3
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C2N(C(C=C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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